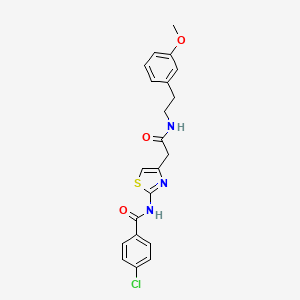

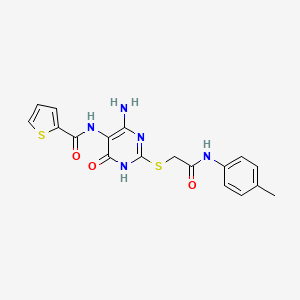

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate” is a chemical compound. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives, such as “Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate”, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure allows them to interact with specific biological targets, making them effective in controlling unwanted plant growth .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful in the production of colorants and dyes .

Polymer Additives

N-isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors .

Organic Synthesis

These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can undergo a variety of chemical reactions, making them useful in the synthesis of complex organic molecules .

Photochromic Materials

N-isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, such as smart windows and eyewear .

Antiviral Agents

Indole derivatives, which include “Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate”, have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them promising candidates for the development of new antiviral drugs .

Anti-inflammatory Agents

Indole derivatives have also been found to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases .

Direcciones Futuras

The future directions of research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This could include exploring its potential anticonvulsant and antidepressant effects , as well as its potential use in the synthesis of other compounds .

Mecanismo De Acción

Target of Action

Biochemical Pathways

As a compound with potential in drug discovery and medicinal chemistry

Result of Action

Given its potential applications in scientific research, it is likely that the compound has significant effects at the molecular and cellular levels, but specific details are currently lacking.

Propiedades

IUPAC Name |

methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJOUNGVJZEQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)

![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)